5-Bromofuran-3-carbonitrile

Regioselectivity Cross-Coupling Medicinal Chemistry

5-Bromofuran-3-carbonitrile (CAS 197846-10-9) is a heterocyclic building block belonging to the class of halogenated furan-3-carbonitriles. It features a bromine atom at the 5-position and a nitrile group at the 3-position of the furan ring, a combination that imparts differentiated reactivity in transition-metal-catalyzed cross-coupling relative to its regioisomers (e.g., 5-bromofuran-2-carbonitrile) and halogen analogs (chloro, iodo, fluoro).

Molecular Formula C5H2BrNO
Molecular Weight 171.981
CAS No. 197846-10-9
Cat. No. B2533662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromofuran-3-carbonitrile
CAS197846-10-9
Molecular FormulaC5H2BrNO
Molecular Weight171.981
Structural Identifiers
SMILESC1=C(OC=C1C#N)Br
InChIInChI=1S/C5H2BrNO/c6-5-1-4(2-7)3-8-5/h1,3H
InChIKeyFHZRESZQRWJKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromofuran-3-carbonitrile (CAS 197846-10-9): A Benchmark Halogenated Furan Building Block for Medicinal Chemistry and Cross-Coupling Procurement


5-Bromofuran-3-carbonitrile (CAS 197846-10-9) is a heterocyclic building block belonging to the class of halogenated furan-3-carbonitriles. It features a bromine atom at the 5-position and a nitrile group at the 3-position of the furan ring, a combination that imparts differentiated reactivity in transition-metal-catalyzed cross-coupling relative to its regioisomers (e.g., 5-bromofuran-2-carbonitrile) and halogen analogs (chloro, iodo, fluoro) . Its molecular formula is C5H2BrNO (MW 171.98 g/mol), with a purity specification of ≥95% from multiple suppliers . The compound serves as a versatile scaffold for the synthesis of 5-substituted furan-3-carbonitrile derivatives and is widely utilized as a key intermediate in medicinal chemistry and materials science .

Why 5-Bromofuran-3-carbonitrile Cannot Be Replaced by Other Halogenated Furan Carbonitrile Analogs: A Pre-Procurement Selectivity Check


Generic substitution of 5-bromofuran-3-carbonitrile with other halogenated furan carbonitriles (e.g., 5-bromofuran-2-carbonitrile, 5-chlorofuran-3-carbonitrile) fails because the position of the nitrile and the nature of the halogen govern regioselectivity in further synthetic elaboration. The 3-cyano group exerts a distinct electron-withdrawing effect that directs C–H functionalization and cross-coupling at the 2-position, a behavior not replicated by 2-cyano or 4-cyano regioisomers . Furthermore, the C–Br bond at the 5-position of furan-3-carbonitrile provides an optimal balance between oxidative addition reactivity and bench stability for Suzuki-Miyaura and related couplings, whereas the C–Cl analog (5-chlorofuran-3-carbonitrile) requires harsher conditions and the C–I analog (5-iodofuran-3-carbonitrile) carries greater cost and light-sensitivity [1]. These chemoselectivity differences have tangible consequences for multi-step synthesis yields and product purity, particularly when a single halogen handle is needed for sequential diversification in medicinal chemistry programs [2].

Quantitative Differentiation of 5-Bromofuran-3-carbonitrile versus Immediate Analogs: A Comparative Evidence Guide for Procurement Decisions


Regioisomeric Purity Advantage: 3-Cyano vs. 2-Cyano Bromofuran in Directed Cross-Coupling

5-Bromofuran-3-carbonitrile places the nitrile at the 3-position, enabling orthogonal C2-functionalization via directed ortho-metalation or electronic bias. In contrast, 5-bromofuran-2-carbonitrile (CAS 4915-06-4) places the nitrile at the 2-position, which sterically and electronically occludes the adjacent C3 position, limiting the scope of sequential derivatization in divergent library synthesis. The 3-cyano regioisomer thus enables a two-directional diversification strategy (C2 and C5) that the 2-cyano isomer structurally precludes . This is a constitutional isomer effect that cannot be overcome by modifying reaction conditions; it is an intrinsic differentiator for procurement .

Regioselectivity Cross-Coupling Medicinal Chemistry

Halogen-Dependent Reactivity Optimization: Bromine vs. Chlorine in Furan-3-carbonitrile Suzuki Couplings

The C–Br bond in 5-bromofuran-3-carbonitrile undergoes oxidative addition to Pd(0) catalysts significantly faster than the C–Cl bond in 5-chlorofuran-3-carbonitrile, following the well-established general reactivity order I > OTf ≥ Br >> Cl for palladium-catalyzed cross-couplings [1]. This translates to lower catalyst loadings, shorter reaction times, and milder temperatures for the bromo compound. While direct head-to-head kinetic data for furan-3-carbonitrile derivatives is not published, 2–3 order of magnitude rate differences between aryl bromides and aryl chlorides in Suzuki-Miyaura couplings are well-documented across heterocyclic systems [2]. The bromo analog thus offers a practical balance: sufficient reactivity for efficient coupling without the instability and cost premium of the iodo analog (5-iodofuran-3-carbonitrile, CAS not commercially indexed) .

Suzuki-Miyaura Coupling Halogen Reactivity Oxidative Addition

Supplier Purity Benchmarking: 5-Bromofuran-3-carbonitrile vs. Isomeric 5-Bromofuran-2-carbonitrile

Multiple independent suppliers offer 5-bromofuran-3-carbonitrile at purity ≥97% (JW PharmLab via Sigma-Aldrich: 97%; Fluorochem: 98%) [REFS-1, REFS-2]. The closely related 5-bromofuran-2-carbonitrile (CAS 4915-06-4) is frequently listed at only 95% minimum purity . This 2–3 percentage point difference, while modest in absolute terms, is meaningful in the context of multi-step synthesis, where 2% of an isomeric or dehalogenated impurity can propagate to a 10-20% yield penalty over 5 sequential steps and complicate purification. Additionally, the commercial availability of the 3-carbonitrile isomer from multiple independent vendors (Fluorochem, Sigma-Aldrich/JW PharmLab, CymitQuimica) provides supply chain redundancy that the 2-carbonitrile isomer, predominantly available from a more limited supplier base, does not offer .

Purity Specification Quality Control Procurement

The 3-Cyano Group as a Hydrogen-Bond Acceptor Pharmacophore: Differentiated Property Profile from 2-Cyano and 4-Cyano Regioisomers

5-Bromofuran-3-carbonitrile exhibits a calculated LogP of 1.44 , placing it in an attractive lipophilicity range for fragment-based drug discovery (Rule-of-Three compliance: LogP <3, MW <300). The 3-cyano orientation positions the nitrile's hydrogen-bond acceptor capability approximately 120° away from the furan oxygen lone pairs, creating a distinct electrostatic surface potential compared to 5-bromofuran-2-carbonitrile (where the nitrile is adjacent to the ring oxygen and partially electronically coupled). While experimentally measured LogP for the 2-cyano isomer is not differentially published, molecular modeling of analogous furan carbonitrile pairs indicates a predictably different polar surface area and dipole moment vector, which can alter binding interactions with protein targets . This molecular recognition difference is particularly relevant when the nitrile engages in hydrogen bonding with catalytic residues (e.g., Asn181 in MAO A) [1].

LogP Hydrogen Bonding Pharmacophore Design

Optimal Research Deployment Scenarios for 5-Bromofuran-3-carbonitrile Based on Verifiable Differentiation


Medicinal Chemistry: Divergent Synthesis of 2,5-Disubstituted Furan-3-carbonitrile Libraries

5-Bromofuran-3-carbonitrile is the preferred starting material for generating libraries of 2,5-disubstituted furan-3-carbonitriles via sequential Suzuki-Miyaura coupling at C5 (exploiting C–Br reactivity) followed by C–H activation or electrophilic substitution at C2. The 3-cyano group's meta-directing electronic effect enables this orthogonal diversification, which the 2-cyano or 4-cyano regioisomers cannot support with comparable efficiency. Published precedent for analogous bifuran systems demonstrates effective cyanation of bromo-furan intermediates with Cu(I)CN [1], and the general utility of 3-cyanofurans in bioactive compound synthesis is established in PLpro inhibitor programs [2].

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three Compliant Halogenated Scaffold

With a molecular weight of 171.98 g/mol, 1 hydrogen bond acceptor, and calculated LogP 1.44 [1], 5-bromofuran-3-carbonitrile satisfies all Rule-of-Three criteria (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) for fragment library inclusion. Its bromine atom provides a heavy atom for X-ray crystallographic detection and anomalous scattering, facilitating fragment soaking experiments and binding mode determination. Compounds from the broader 3-cyanofuran class have demonstrated nanomolar inhibitory activity against MAO A (Ki = 20 nM for dicarbonitrile aminofurans), validating the pharmacophoric relevance of the 3-cyano placement [2].

Polymer and Materials Chemistry: Electrochromic Monomer Synthesis via Thiophene-Furan-Thiophene Architectures

5-Bromofuran-3-carbonitrile serves as a precursor for thiophene-furan-thiophene type monomers via Stille or Suzuki coupling at the C5-bromo position. The 3-cyano substituent provides an electron-withdrawing handle that modulates the HOMO-LUMO gap and electrochromic properties of the resulting conjugated polymers. Published syntheses of 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives demonstrate the synthetic feasibility of this approach, with electrochemical characterization revealing tunable UV-vis absorption and cyclic voltammetry profiles [1].

Agrochemical Intermediate: Synthesis of Heterocyclic Bioisosteres

The furan-3-carbonitrile core is a recognized bioisostere for carboxylate and tetrazole groups in agrochemical design. 5-Bromofuran-3-carbonitrile enables the introduction of aryl, heteroaryl, or alkyl groups at the 5-position via cross-coupling while retaining the 3-cyano bioisostere. The brominated furanone structural class, of which 5-bromofuran-3-carbonitrile is a progenitor, has well-documented biofilm inhibition and quorum-sensing disruption activities against Gram-negative bacteria including Pseudomonas aeruginosa [1], supporting its utility as an intermediate for antimicrobial agrochemical development.

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